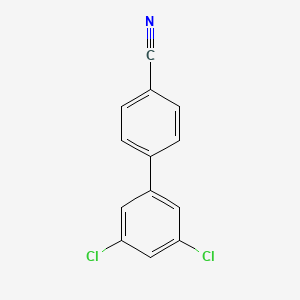

4-(3,5-Dichlorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,5-Dichlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a nitrile group at the 4 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)benzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichlorobenzonitrile.

Reaction with Benzoyl Chloride: The 3,5-dichlorobenzonitrile is reacted with benzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 4-(3,5-dichlorophenyl)benzoyl chloride.

Conversion to Benzonitrile: The intermediate is then converted to this compound through a dehydration reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,5-Dichlorophenyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 4-(3,5-Dichlorophenyl)benzylamine.

Oxidation: 4-(3,5-Dichlorophenyl)benzoic acid.

Applications De Recherche Scientifique

4-(3,5-Dichlorophenyl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(3,5-Dichlorophenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and dichlorophenyl groups can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dichlorobenzonitrile: Lacks the additional phenyl group, making it less complex.

4-(4-Chlorophenyl)benzonitrile: Contains only one chlorine atom, which may affect its reactivity and properties.

4-(3,5-Dichlorophenyl)benzamide: An amide derivative with different chemical and biological properties.

Uniqueness

4-(3,5-Dichlorophenyl)benzonitrile is unique due to the presence of both the nitrile and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound for research and industrial applications.

Activité Biologique

4-(3,5-Dichlorophenyl)benzonitrile, a compound with significant structural and functional properties, has garnered attention in various biological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, including:

- Anticancer Properties : It has shown promising results in inhibiting tumor growth in various cancer cell lines.

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may be beneficial in treating diseases related to enzyme dysfunction.

- Cytotoxicity : Evaluations of cytotoxic effects reveal its potential as a chemotherapeutic agent.

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. For instance:

- A study demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM. Flow cytometry analyses confirmed increased apoptotic activity with daily dosages .

- In vivo studies on tumor-bearing mice revealed significant suppression of tumor growth when treated with this compound .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity |

| Murine Leukemia | 1.6 ± 0.9 | Apoptotic pathways |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- It selectively inhibits soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological processes. The structure-activity relationship (SAR) studies suggest that the dichloro substitution enhances binding affinity to the sEH active site .

Table 2: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | Potency (IC50) |

|---|---|---|

| Soluble Epoxide Hydrolase | Competitive inhibition | Not specified |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Binding Affinity : The dichlorophenyl group increases lipophilicity, enhancing the compound's ability to penetrate cellular membranes and bind to target proteins.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Interaction : By binding to sEH, it alters the metabolism of fatty acids, which may contribute to its anticancer effects.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Tumor Growth Suppression : A comprehensive study involving various cancer models indicated that treatment with this compound significantly reduced tumor size compared to control groups .

- Cytotoxicity Assessment : In vitro tests demonstrated substantial cytotoxic effects against multiple cancer cell lines, reinforcing its potential as a lead candidate for drug development .

Propriétés

IUPAC Name |

4-(3,5-dichlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRCKFRNRAPCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432223 |

Source

|

| Record name | 4-(3,5-dichlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025992-48-6 |

Source

|

| Record name | 4-(3,5-dichlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.